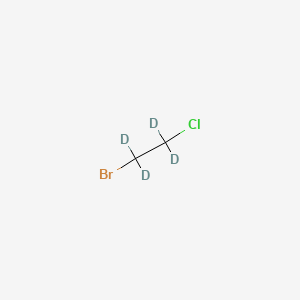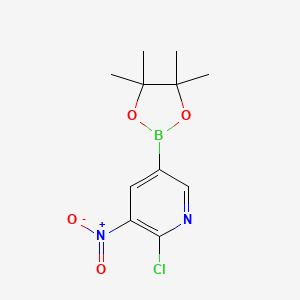
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions. The carboxylate group is then introduced through esterification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can undergo nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Hydrolysis Products: The corresponding carboxylic acid from ester hydrolysis.
科学研究应用
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The quinoline ring structure is known to interact with DNA and proteins, potentially disrupting cellular processes.
相似化合物的比较
- Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: 4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is unique due to the specific positions of the bromine and chlorine atoms on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological properties, making it distinct from other similar compounds. The presence of both bromine and chlorine atoms may enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
属性
CAS 编号 |
1242260-93-0 |
|---|---|
分子式 |
C12H8BrCl2NO2 |
分子量 |
349.005 |
IUPAC 名称 |
ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 |
InChI 键 |
RPPSICQEGHVIEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)Cl)Cl)Br |
同义词 |
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)
![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)

![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)




![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)
![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)
![6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine](/img/structure/B566983.png)
